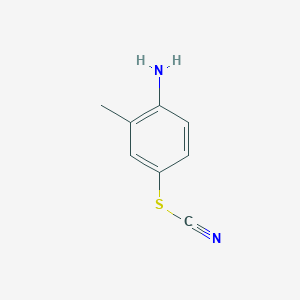![molecular formula C9H20N2O B1275172 [1-(3-Aminopropyl)piperidin-2-yl]methanol CAS No. 915919-64-1](/img/structure/B1275172.png)
[1-(3-Aminopropyl)piperidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(3-Aminopropyl)piperidin-2-yl]methanol” is a chemical compound with the CAS Number: 915919-64-1. It has a molecular weight of 172.27 and its IUPAC name is [1-(3-aminopropyl)-2-piperidinyl]methanol .
Molecular Structure Analysis
The molecular structure of “[1-(3-Aminopropyl)piperidin-2-yl]methanol” is represented by the Inchi Code: 1S/C9H20N2O/c10-5-3-7-11-6-2-1-4-9(11)8-12/h9,12H,1-8,10H2 . This indicates that the compound consists of 9 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“[1-(3-Aminopropyl)piperidin-2-yl]methanol” is a liquid at room temperature . Its molecular weight is 172.27 .Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
[1-(3-Aminopropyl)piperidin-2-yl]methanol: is a valuable precursor in the synthesis of piperidine derivatives, which are crucial in drug design . The compound’s structure allows for the introduction of various substituents, enabling the creation of a diverse range of piperidine-based molecules with potential pharmacological activities.
Pharmacological Applications
Piperidine derivatives, including those derived from [1-(3-Aminopropyl)piperidin-2-yl]methanol, are present in over twenty classes of pharmaceuticals . They are used in the development of drugs with a wide range of therapeutic effects, such as analgesic, antipsychotic, and antihypertensive properties.
Anticancer Research
The piperidine nucleus is a common feature in many anticancer agents. Derivatives of [1-(3-Aminopropyl)piperidin-2-yl]methanol can be designed to target specific pathways or receptors in cancer cells, offering a pathway for the development of new oncological treatments .
Antimicrobial and Antifungal Agents
Compounds with a piperidine ring, synthesized using [1-(3-Aminopropyl)piperidin-2-yl]methanol, show promise as antimicrobial and antifungal agents. Their ability to disrupt microbial cell processes makes them candidates for new antibiotic drugs .
Neurodegenerative Disease Treatment
Research into treatments for diseases like Alzheimer’s has highlighted the potential of piperidine derivatives as inhibitors of enzymes linked to neurodegeneration. [1-(3-Aminopropyl)piperidin-2-yl]methanol could serve as a starting point for developing such inhibitors .
Antiviral Agents
Recent studies have shown that piperidine derivatives can be effective against viruses, including SARS-CoV-2. Derivatives of [1-(3-Aminopropyl)piperidin-2-yl]methanol could be synthesized to explore their potential as antiviral agents .
Analgesic and Anti-inflammatory Drugs
The piperidine moiety is a key component in many analgesic and anti-inflammatory drugs. By modifying [1-(3-Aminopropyl)piperidin-2-yl]methanol, researchers can develop new compounds to manage pain and inflammation .
Chemical Biology and Probe Development
In chemical biology, [1-(3-Aminopropyl)piperidin-2-yl]methanol can be used to create probes that bind to specific biological targets. These probes can help in understanding biological processes and in the identification of new drug targets .
Safety And Hazards
Propriétés
IUPAC Name |
[1-(3-aminopropyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-5-3-7-11-6-2-1-4-9(11)8-12/h9,12H,1-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLFXZIUUXPZHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405713 |
Source


|
| Record name | [1-(3-aminopropyl)piperidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Aminopropyl)piperidin-2-yl]methanol | |
CAS RN |
915919-64-1 |
Source


|
| Record name | [1-(3-aminopropyl)piperidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

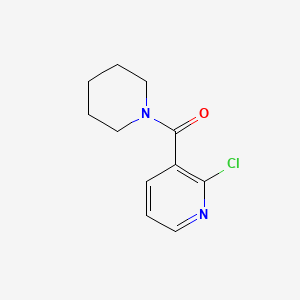

![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)
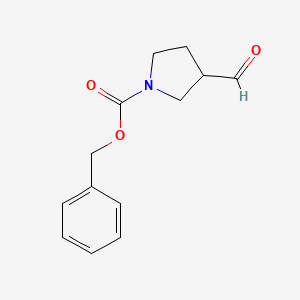
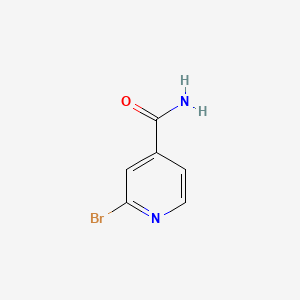

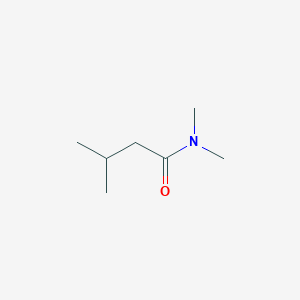
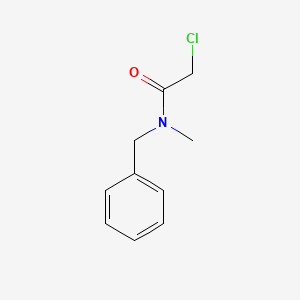
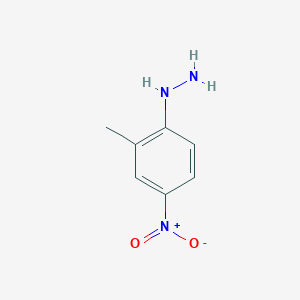
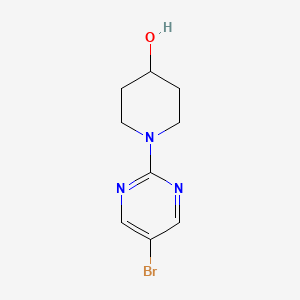
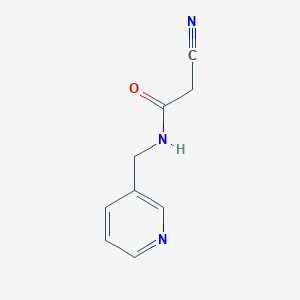
![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)
